molecular formula C15H13ClO B067986 4-(Phenethyl)benzoyl chloride CAS No. 173781-70-9

4-(Phenethyl)benzoyl chloride

Cat. No.: B067986
CAS No.: 173781-70-9
M. Wt: 244.71 g/mol
InChI Key: RYMYBKISLVMPIX-UHFFFAOYSA-N
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Description

4-(Phenethyl)benzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClO and its molecular weight is 244.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

173781-70-9

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

4-(2-phenylethyl)benzoyl chloride

InChI

InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

RYMYBKISLVMPIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl

Synonyms

BENZOYL CHLORIDE,4-(2-PHENYLETHYL)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

This peroxide was synthesized from the corresponding acid chloride and sodium peroxide. First, 4-bibenzylcarboxylic acid chloride was prepared from 4-bibenzylcarboxylic acid and thionyl chloride (see the synthesis of 2-bibenzylcarboxylic acid chloride above). The acid chloride was purified by vacuum distillation (bp=104-106° C./120-130, μHg), and solidified upon cooling. The synthesis of the peroxide was performed with NaOH/H2O2 and the acid chloride in tetrahydrofuran. Here, 12.0 ml 30% H2O2 was added to 4.8 g NaOH in 30.0 ml H2O and the solution cooled to 5° C. A solution of 2.0 g 4-(phenethyl)benzoyl chloride in 2.0 ml tetrahydrofuran was then added and the reaction mixture stirred for one hour. The crude peroxide was filtered off and recrystallized from chloroform/methanol, mp=145° C. (decomp.). The yield was 41%. The peroxide proved to be quite insoluble in common solvents, except for chloroform and large amounts of benzene. NMR δ(ppm): 2.9-3.0 (m, 8, —CH2—CH2—), 7.1-7.3, 7.9-8.0 (m, m, 18, aromatic H).
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acid chloride
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